5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol
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Overview
Description
5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol is a chemical compound with a unique structure that includes a methoxy group, a phenylisoxazole moiety, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced isoxazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the isoxazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-5-methoxy-2-(3-methyl-4-phenylisoxazol-5-yl)phenol: Similar structure but with an ethyl group instead of a methoxy group.
5-Methoxy-2-(3-methyl-4-phenylisoxazol-5-yl)phenol: Similar structure but with a methyl group on the isoxazole ring.
Uniqueness
5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-methoxy-2-(4-phenyl-1,2-oxazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-12-7-8-13(15(18)9-12)16-14(10-17-20-16)11-5-3-2-4-6-11/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTPSQZXBZIJKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NO2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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